molecular formula C13H16N2O2S B14351912 (Azepan-1-yl)(4-nitrophenyl)methanethione CAS No. 92071-63-1

(Azepan-1-yl)(4-nitrophenyl)methanethione

Cat. No.: B14351912
CAS No.: 92071-63-1
M. Wt: 264.35 g/mol
InChI Key: JYSQMNTXQONMGI-UHFFFAOYSA-N
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Description

(Azepan-1-yl)(4-nitrophenyl)methanethione is a chemical compound characterized by the presence of an azepane ring, a nitrophenyl group, and a methanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Azepan-1-yl)(4-nitrophenyl)methanethione typically involves the reaction of azepane with 4-nitrobenzaldehyde under specific conditions to form an intermediate, which is then treated with a sulfur-containing reagent to introduce the methanethione group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Azepan-1-yl)(4-nitrophenyl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methanethione group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Azepan-1-yl)(4-nitrophenyl)methanethione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Azepan-1-yl)(4-nitrophenyl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the azepane ring may interact with hydrophobic pockets in proteins. The methanethione group can form covalent bonds with nucleophilic residues in target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Azepan-1-yl)(4-tert-butylphenyl)methanone
  • 1-Azepanyl(4-methylphenyl)methanethione
  • Azone® (1-dodecylazacycloheptan-2-one)

Uniqueness

(Azepan-1-yl)(4-nitrophenyl)methanethione is unique due to the presence of both a nitrophenyl group and a methanethione moiety, which confer distinct chemical reactivity and potential biological activity compared to similar compounds. Its structural features allow for diverse applications in various fields of research.

Properties

CAS No.

92071-63-1

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

azepan-1-yl-(4-nitrophenyl)methanethione

InChI

InChI=1S/C13H16N2O2S/c16-15(17)12-7-5-11(6-8-12)13(18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2

InChI Key

JYSQMNTXQONMGI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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